![molecular formula C25H28N2O5S B300586 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B300586.png)
2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide, also known as BMT-047, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMT-047 is a thiazolidinedione derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
作用机制
The mechanism of action of 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including NF-κB, mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide has been shown to inhibit the activation of NF-κB and MAPK pathways, which are involved in the regulation of inflammation and cell survival. Additionally, 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide has been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor properties. 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Moreover, 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
实验室实验的优点和局限性
The advantages of using 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide in lab experiments include its relatively simple synthesis, high yields, and wide range of biological activities. Additionally, 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide has been shown to exhibit low toxicity and good pharmacokinetic properties. However, the limitations of using 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide in lab experiments include its limited solubility in aqueous solutions, which may limit its bioavailability and efficacy.
未来方向
There are several future directions for the research on 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide. One potential direction is to further investigate the mechanism of action of 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide and its interactions with various signaling pathways. Additionally, further studies are needed to evaluate the efficacy of 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide in animal models of various diseases, including cancer, diabetes, and inflammation. Moreover, the development of novel formulations of 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the identification of new derivatives of 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide with improved biological activities may provide new avenues for the development of novel therapeutic agents.
合成方法
The synthesis of 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide involves the reaction of 4-sec-butoxy-3-methoxybenzaldehyde with 2,4-thiazolidinedione in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then reacted with N-(3,4-dimethylphenyl)acetamide in the presence of triethylamine to yield the final product, 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide. The synthesis of 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide is relatively simple and can be carried out in a few steps with high yields.
科学研究应用
2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer, 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer cells. In diabetes, 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation, 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB) signaling pathway.
属性
产品名称 |
2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide |
---|---|
分子式 |
C25H28N2O5S |
分子量 |
468.6 g/mol |
IUPAC 名称 |
2-[(5Z)-5-[(4-butan-2-yloxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H28N2O5S/c1-6-17(4)32-20-10-8-18(12-21(20)31-5)13-22-24(29)27(25(30)33-22)14-23(28)26-19-9-7-15(2)16(3)11-19/h7-13,17H,6,14H2,1-5H3,(H,26,28)/b22-13- |
InChI 键 |
XKEKBUGNZGDHGY-XKZIYDEJSA-N |
手性 SMILES |
CCC(C)OC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)OC |
SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)OC |
规范 SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。